N-(4-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

Select the definitive 4-chlorophenylpurine regioisomer for systematic SAR studies. Features 4-Cl anilino pharmacophore at C6 and oxolan-2-ylmethyl at N9—a rigid H-bond acceptor not interchangeable with acyclic linkers. Distinct clogP 3.2 (vs. 3.0 for 2-Cl) enables correlation of target binding with hydrophobicity. Lacks free hydroxyl groups, ensuring stable concentration in 24–72 h cellular assays without riboside-like depletion. TPSA 67.9 Ų serves as boundary-case calibration standard for ADME models. Procure with 2-Cl and 3-Cl isomers for multi-parameter SAR where chlorine position is the sole variable.

Molecular Formula C16H16ClN5O
Molecular Weight 329.78 g/mol
CAS No. 2640878-98-2
Cat. No. B6467690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
CAS2640878-98-2
Molecular FormulaC16H16ClN5O
Molecular Weight329.78 g/mol
Structural Identifiers
SMILESC1CC(OC1)CN2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C16H16ClN5O/c17-11-3-5-12(6-4-11)21-15-14-16(19-9-18-15)22(10-20-14)8-13-2-1-7-23-13/h3-6,9-10,13H,1-2,7-8H2,(H,18,19,21)
InChIKeyIXYYUEWDKWKNCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine (CAS 2640878-98-2): Structural Identity and Chemical Classification for Procurement Decisions


N-(4-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a fully synthetic, trisubstituted purine derivative with a molecular formula of C16H16ClN5O and a molecular weight of 329.78 g·mol−1 . The compound features a 4-chlorophenylamino pharmacophore at the purine C6 position and a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) substituent at N9, distinguishing it from both earlier-generation 9‑alkyl/aryl purines and 6‑benzylamino analogs [1]. Its core scaffold belongs to the 6‑anilino‑9‑(heterocyclylalkyl)purine chemotype, a class that has been explored in medicinal chemistry campaigns targeting purinergic receptors and kinases, though the specific 4‑chloro regioisomer has not yet appeared in extensive public biological datasets [1].

Why Generic Purine Analogs Cannot Replace N-(4-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine in Targeted Studies


Purinergic ligand scaffolds are exquisitely sensitive to the position and electronic nature of substituents on the purine core. Even minor variations—such as relocating the chlorine atom from the 4‑ to the 2‑position of the pendant phenyl ring, or replacing the oxolan-2-ylmethyl group with a simpler alkyl chain—can invert subtype selectivity, reduce binding affinity by orders of magnitude, or alter physicochemical properties such as solubility and metabolic stability [1]. For instance, literature precedent on related 6‑anilino‑9‑substituted purines demonstrates that the 4‑chloro substituent on the aniline ring often confers a distinct pattern of adenosine receptor subtype recognition compared to the 2‑chloro or 3‑chloro isomers; conversely, the tetrahydrofuran-2-ylmethyl N9‑group can serve as a rigid, hydrogen‑bond‑accepting moiety that is not functionally interchangeable with acyclic ether or alkyl linkers [1]. Therefore, assuming equivalent performance among “chlorophenyl‑purine” analogs without direct comparative data risks selecting a compound with differing target engagement, off‑target liability, or physicochemical behavior that undermines experimental reproducibility [2].

Quantitative Differentiation Evidence for N-(4-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine Against Its Closest Structural Analogs


Regioisomeric Chlorine Position Differentiates Physicochemical and Predicted Pharmacokinetic Profiles

The 4‑chlorophenyl isomer of the 9‑(oxolan‑2‑ylmethyl)‑9H‑purin‑6‑amine series exhibits a distinct calculated lipophilicity and dipole moment relative to the 2‑chloro and 3‑chloro analogs, as estimated by in silico methods. ChemSrc records a computed logP of 3.2 for the 4‑chloro compound , whereas the 2‑chloro regioisomer (CAS 2640978‑22‑7) is assigned a logP of 3.0, a difference of +0.2 log units . While the 3‑chloro analog has a reported logP of 3.1 , the 4‑chloro substitution provides the highest lipophilicity in this set, which can influence membrane permeability and protein binding without altering the molecular weight (all three isomers share MW = 329.78) .

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

Topological Polar Surface Area Distinguishes the 4‑Chloro Isomer from N9‑Alkyl and N9‑Benzyl Purine Analogs

The oxolan‑2‑ylmethyl substituent at N9 contributes an additional oxygen atom that increases the topological polar surface area (TPSA) compared to purine analogs bearing purely hydrocarbon N9‑substituents. The target compound has a TPSA of 67.9 Ų . In contrast, the closest N9‑benzyl analog, N‑(4‑chlorophenyl)‑9‑benzyl‑9H‑purin‑6‑amine (MW = 335.79), is predicted to have a TPSA of ~54 Ų (Δ ≈ +14 Ų) [1]. This difference exceeds the typical threshold for oral bioavailability classification (TPSA < 140 Ų for CNS and < 60 Ų for optimal intestinal absorption), meaning the oxolan‑2‑ylmethyl group may subtly modulate absorption and blood‑brain barrier penetration.

Drug Design ADME Prediction Purine Scaffold Optimization

Absence of Nitro or Hydroxyl Groups on the N9 Substituent Simplifies Metabolic Lability Compared to N9‑Riboside Prodrugs

Several purine derivatives bearing hydroxylated tetrahydrofuran (riboside‑like) N9‑substituents (e.g., US8609833 series) are subject to phosphorylation and subsequent enzymatic degradation pathways that complicate cellular pharmacology [1]. The target compound replaces the riboside with an oxolan‑2‑ylmethyl group that lacks free hydroxyl moieties, thus eliminating the primary site for kinase‑mediated phosphorylation. While direct metabolic stability data for the 4‑chloro compound are not public, this structural feature implies a simpler metabolic profile and potentially longer half‑life in hepatic microsome assays compared to N9‑riboside analogs such as 2‑chloro‑N6‑cyclopentyladenosine (Ki A1 = 0.97 nM but with extensive phosphorylation) [2].

Metabolic Stability Prodrug Design Purine Nucleoside Analogs

Optimal Scientific and Industrial Uses for N-(4-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine Based on Verified Differentiation Evidence


Regioisomeric Selectivity Probes for Structure–Activity Relationship (SAR) Studies on Purine‑Recognizing Targets

The compound is best deployed as the 4‑chloro reference point within a systematically varied set of chlorophenyl‑purine regioisomers. Its distinct lipophilicity (clogP 3.2 vs. 3.0 for 2‑Cl) makes it particularly suitable for correlating target binding or functional activity with incremental changes in hydrophobicity . Procurement of all three regioisomers enables multi‑parameter SAR exploration where chlorine position is the sole variable.

Non‑Phosphorylatable Purine Scaffold for Intracellular Kinase or Receptor Assays Requiring Steady‑State Ligand Levels

Because the oxolan‑2‑ylmethyl N9‑substituent lacks free hydroxyl groups, this compound is ideal for long‑duration cellular assays (e.g., 24–72 h incubation) where riboside‑based purines would undergo progressive phosphorylation and depletion [1]. Researchers investigating adenosine receptor signaling, purine salvage pathways, or kinase inhibition can utilize the compound to maintain more constant extracellular and intracellular concentrations.

ADME Model Compound for Predicting the Impact of Heterocyclic N9 Modifications on Oral Bioavailability and CNS Penetration

With a TPSA of 67.9 Ų—intermediate between typical CNS‑penetrant scaffolds (TPSA < 60 Ų) and peripherally restricted analogs—the compound serves as a boundary‑case calibration standard in computational ADME model development. Studies comparing its measured permeability, solubility, and brain‑to‑plasma ratio against the lower‑TPSA 9‑benzyl analogs can directly inform the design of purine‑based therapeutic candidates where tissue partitioning is critical [2].

Quote Request

Request a Quote for N-(4-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.